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Compound of Interest

Compound Name: 1-(3-Nitrophenyl)ethanol

Cat. No.: B1296107 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(S)-1-(3-nitrophenyl)ethanol is a chiral aromatic alcohol that serves as a valuable building

block in asymmetric synthesis. Its stereospecific configuration and the presence of a nitro

functional group make it a versatile intermediate for the production of a wide range of

pharmaceuticals and agrochemicals.[1][2] The nitro group can be readily transformed into other

functional groups, such as an amino group, providing a handle for further molecular

elaboration, while the chiral hydroxyl group is crucial for establishing the stereochemistry of the

target molecules. This guide provides a comprehensive overview of the chemical and physical

properties, synthesis, and potential applications of (S)-1-(3-nitrophenyl)ethanol.

Physicochemical Properties
A summary of the key physicochemical properties of (S)-1-(3-nitrophenyl)ethanol is presented

in the table below. This data is essential for its handling, purification, and use in chemical

reactions.
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Property Value Source(s)

CAS Number 103966-65-0 [3]

Molecular Formula C₈H₉NO₃ [3]

Molecular Weight 167.16 g/mol [3]

Appearance Solid -

Melting Point 84-85 °C [4]

Boiling Point 281 °C at 760 mmHg [4]

Density 1.263 g/cm³ [5]

Specific Optical Rotation ([α]D)

-25.8° (c = 1.00 in CHCl₃) for

the (S)-enantiomer of the

closely related 1-(3-

bromophenyl)ethan-1-ol

[6]

Solubility
Soluble in methanol, ethanol,

and other organic solvents.
[2]

Note: The specific optical rotation for (S)-1-(3-nitrophenyl)ethanol is not readily available in

the searched literature. The provided value is for a structurally similar compound and should be

used as an estimate.

Spectral Data
The structural characterization of (S)-1-(3-nitrophenyl)ethanol is supported by various

spectroscopic techniques.

¹H NMR (CDCl₃, 600 MHz): δ 8.25 (s, 1H), 8.12 (ddd, J=8.4, 1.2, 1.2 Hz, 1H), 7.72 (d, J=7.2

Hz, 1H), 7.52 (dd, J=8.1, 8.1 Hz, 1H), 5.02 (q, J=6.6 Hz, 1H), 2.07 (s, 1H, OH), 1.54 (d,

J=6.6 Hz, 3H).[7]

¹³C NMR (CDCl₃, 125 MHz): δ 148.45, 140.35, 132.15, 130.14, 123.77, 121.14, 80.71,

69.84.[8]
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Infrared (IR) (KBr pellet, νmax/cm⁻¹): 3357 (O-H stretch), 2974 (C-H stretch), 1545, 1368

(NO₂ stretch).[8][9]

Mass Spectrometry (MS): GC-MS data is available for this compound, confirming its

molecular weight.[10]

Synthesis of (S)-1-(3-nitrophenyl)ethanol
The primary route for the synthesis of enantiomerically pure (S)-1-(3-nitrophenyl)ethanol is
the asymmetric reduction of the prochiral ketone, 3'-nitroacetophenone. This transformation

can be achieved through both chemocatalytic and biocatalytic methods, which offer high

enantioselectivity.

Asymmetric Catalytic Reduction
Transition metal catalysts, particularly those based on ruthenium complexed with chiral ligands,

have proven effective for the asymmetric hydrogenation of 3'-nitroacetophenone.[11] Chiral

diphosphine ligands, such as BINAP, in conjunction with a chiral diamine like DPEN, create a

chiral environment around the metal center, directing the hydride attack to one face of the

carbonyl group.

Experimental Protocol: Asymmetric Hydrogenation (General Procedure)

A general protocol for the asymmetric hydrogenation of ketones using a Ru(II)-diphosphine-

diamine catalyst is as follows:

In a nitrogen-filled glovebox, a Schlenk flask is charged with the RuCl₂[(R)-tolbinap][(R,R)-

dpen] catalyst (0.001 mol% relative to the substrate).

Anhydrous, degassed isopropanol is added to dissolve the catalyst.

3'-Nitroacetophenone (1 equivalent) is added to the catalyst solution.

A solution of potassium tert-butoxide (t-BuOK) in isopropanol (e.g., 1 M solution, 2.5 mol%)

is added.

The Schlenk flask is sealed, removed from the glovebox, and connected to a Parr

hydrogenation apparatus.
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The system is purged with hydrogen gas three times.

The vessel is pressurized to the desired hydrogen pressure (e.g., 8 atm).

The reaction mixture is stirred at the desired temperature (e.g., 28 °C) for a specified time

(e.g., 4 hours).

After the reaction is complete, the hydrogen gas is carefully vented.

The reaction mixture can be analyzed directly by chiral GC or HPLC to determine the yield

and enantiomeric excess.

For product isolation, the solvent is removed under reduced pressure, and the residue is

purified by column chromatography.[12]
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Caption: Asymmetric Hydrogenation Workflow

Biocatalytic Reduction
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Biocatalysis, utilizing whole microbial cells or isolated enzymes such as ketoreductases

(KREDs) or alcohol dehydrogenases (ADHs), offers a green and highly selective alternative for

the synthesis of (S)-1-(3-nitrophenyl)ethanol.[4] These enzymes employ cofactors like NADH

or NADPH to deliver a hydride to the re-face of the carbonyl group of 3'-nitroacetophenone, a

principle often explained by Prelog's rule, leading to the desired (S)-enantiomer.[13]

Experimental Protocol: Biocatalytic Reduction (General Procedure)

A representative protocol for the biocatalytic reduction of a ketone using a ketoreductase is as

follows:

A reaction mixture is prepared containing a buffer (e.g., 100 mM phosphate buffer, pH 6), the

ketoreductase enzyme, and a cofactor regeneration system (e.g., glucose and glucose

dehydrogenase).

3'-Nitroacetophenone is added to the mixture. An organic co-solvent such as DMSO may be

used to improve substrate solubility.

The reaction is incubated at a controlled temperature (e.g., 30 °C) with agitation.

The reaction progress is monitored by HPLC or GC.

Upon completion, the product is extracted from the aqueous phase using an organic solvent

(e.g., ethyl acetate).

The organic layers are combined, dried over a drying agent (e.g., Na₂SO₄), and the solvent

is removed under reduced pressure.

The crude product is then purified by column chromatography.[13]
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Caption: Biocatalytic Reduction Workflow

Applications in Drug Development
(S)-1-(3-nitrophenyl)ethanol is a key chiral intermediate in the synthesis of various

pharmaceutical compounds. Its utility stems from the ability to introduce a specific stereocenter

and the versatility of the nitro group for further chemical transformations. While specific

examples of its direct use in blockbuster drugs are not prominently featured in the reviewed

literature, its structural motif is present in various biologically active molecules. The amino

group, obtained after the reduction of the nitro group, can be a crucial pharmacophore or a

synthetic handle for building more complex molecular architectures.

The general synthetic utility can be illustrated by the following logical pathway:

(S)-1-(3-nitrophenyl)ethanol Nitro Group
Reduction (S)-1-(3-aminophenyl)ethanol Further
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Caption: Synthetic Utility in Drug Development
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Biological Activity
Currently, there is limited publicly available information specifically detailing the biological

activity or the engagement in signaling pathways of (S)-1-(3-nitrophenyl)ethanol itself.

Research on related nitrophenyl compounds suggests potential for various biological activities,

but direct studies on this specific enantiomer are scarce. Further investigation is required to

elucidate its pharmacological profile.

Safety and Handling
(S)-1-(3-nitrophenyl)ethanol should be handled with appropriate safety precautions in a

laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. General

safety recommendations include:

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face

protection.

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a

well-ventilated area. Wash skin thoroughly after handling.

Storage: Store in a well-ventilated place. Keep the container tightly closed.

Conclusion
(S)-1-(3-nitrophenyl)ethanol is a valuable and versatile chiral building block for the synthesis

of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.

The well-established methods for its enantioselective synthesis, coupled with the synthetic

flexibility of its functional groups, make it an important intermediate for researchers and drug

development professionals. Further studies are warranted to explore its own potential biological

activities and to expand its application in the synthesis of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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